molecular formula C12H16N2O2S B2513290 1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA CAS No. 380207-59-0

1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA

Cat. No.: B2513290
CAS No.: 380207-59-0
M. Wt: 252.33
InChI Key: BHXXVDHXSBMVDI-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a methoxyphenyl group and a methylpropanoyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA typically involves the reaction of 2-methoxyphenyl isothiocyanate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and methylpropanoyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)UREA: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOCARBAMATE: Similar structure but with a different functional group.

Uniqueness

1-(2-METHOXYPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is unique due to the presence of both methoxyphenyl and methylpropanoyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(2)11(15)14-12(17)13-9-6-4-5-7-10(9)16-3/h4-8H,1-3H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXXVDHXSBMVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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